Debio-1452-NH3 -

Debio-1452-NH3

Catalog Number: EVT-1534577
CAS Number:
Molecular Formula: C22H23ClN4O3
Molecular Weight: 426.901
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Debio-1452-NH3 is a novel potent inhibitor of the enoyl-acyl carrier protein reductase FabI, reducing bacterial burden in mice and rescuing mice from lethal infections with clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae and E. coli.
Overview

Debio-1452-NH3 is a novel antibiotic compound that has been developed to combat Gram-negative bacterial infections. It is a derivative of Debio-1452, which was originally optimized for activity against Gram-positive bacteria. The modification to Debio-1452-NH3 allows it to penetrate the outer membrane of Gram-negative bacteria, making it a promising candidate in the fight against antibiotic-resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .

Source and Classification

Debio-1452-NH3 is classified as a FabI inhibitor, targeting the enoyl-acyl carrier protein reductase enzyme, which plays a critical role in fatty acid biosynthesis in bacteria. This mechanism is vital for bacterial growth and survival, making FabI an attractive target for antibiotic development . The compound was developed through structure-activity relationship studies and high-throughput screening efforts aimed at modifying existing antibiotics for broader efficacy against resistant strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Debio-1452-NH3 involves several key steps:

  1. Starting Materials: The synthesis begins with functionalized naphthyridinones and acrylamide derivatives.
  2. Heck Coupling: A late-stage Heck coupling reaction is performed to form the core structure of the compound.
  3. Deprotection: Subsequent deprotection steps yield the amine-containing derivatives necessary for antibacterial activity.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

This modular approach allows for flexibility in designing derivatives that can enhance the compound's ability to accumulate in Gram-negative bacteria.

Molecular Structure Analysis

Structure and Data

Debio-1452-NH3 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with bacterial enzymes. The key features include:

  • Core Structure: The compound features a naphthyridinone ring system, which is essential for its biological activity.
  • Functional Groups: An amine group is strategically placed to improve penetration through bacterial membranes, enhancing its effectiveness against Gram-negative pathogens .

The molecular formula of Debio-1452-NH3 is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 306.33 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Debio-1452-NH3 primarily functions through inhibition of the FabI enzyme. Key reactions include:

  1. Enzyme Inhibition: The compound binds to the active site of FabI, preventing the conversion of enoyl-acyl carrier protein to acyl carrier protein, thus disrupting fatty acid biosynthesis.
  2. Resistance Development: Studies have shown that mutations in the fabI gene can lead to resistance against Debio-1452-NH3, highlighting the importance of continuous monitoring for resistance patterns in clinical settings .
Mechanism of Action

Process and Data

The mechanism of action of Debio-1452-NH3 involves:

  1. Target Engagement: The compound binds specifically to the FabI enzyme, inhibiting its activity.
  2. Disruption of Fatty Acid Synthesis: By blocking this critical pathway, Debio-1452-NH3 effectively stunts bacterial growth and replication.
  3. In Vivo Efficacy: In animal models, Debio-1452-NH3 has demonstrated significant antibacterial activity against clinically relevant strains, showing promise for therapeutic use .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Debio-1452-NH3 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility depending on pH, which can affect its bioavailability.
  • Stability: Preliminary studies indicate that Debio-1452-NH3 maintains stability under physiological conditions, which is crucial for its effectiveness as an antibiotic .
  • Toxicity Profile: Toxicity assays have shown that it has low toxicity to mammalian cells, making it a safer option for therapeutic applications .
Applications

Scientific Uses

Debio-1452-NH3 holds significant potential in various scientific applications:

  1. Antibiotic Development: It serves as a lead compound for further development into antibiotics targeting resistant Gram-negative bacteria.
  2. Research Tool: The compound can be utilized in research settings to study bacterial resistance mechanisms and fatty acid biosynthesis pathways.
  3. Clinical Trials: Ongoing studies aim to evaluate its efficacy in treating infections caused by multidrug-resistant organisms in clinical settings .
Introduction to Gram-Negative Antibiotic Resistance and Therapeutic Gaps

Epidemiology of Gram-Negative ESKAPE Pathogens and Multidrug Resistance Trends

Gram-negative ESKAPE pathogens demonstrate alarming resistance prevalence worldwide, particularly in hospital settings. A 2022–2024 retrospective analysis at a tertiary hospital in Turkey revealed that 73.2% of 13,378 bacterial isolates belonged to the ESKAPE group, with Gram-negative species dominating infections. Escherichia coli (35.5%), Klebsiella pneumoniae (19.6%), and Acinetobacter baumannii (10.7%) were the most prevalent, primarily isolated from intensive care units (ICUs) (34.5%) and pediatric wards (22.6%) [9]. Critically, >50% of ESKAPE isolates exhibited multidrug-resistant (MDR) or extensively drug-resistant (XDR) phenotypes. A. baumannii displayed the highest XDR rate (72.4%), severely limiting therapeutic options to last-resort agents like colistin, which carry significant toxicity risks [4] [9].

Table 1: Resistance Profiles of Gram-Negative ESKAPE Pathogens in Clinical Isolates (2022–2024)

PathogenIsolation Frequency (%)MDR Rate (%)XDR Rate (%)Dominant Infection Sites
Acinetobacter baumannii10.718.372.4Pneumonia, bloodstream
Klebsiella pneumoniae19.651.228.1Urinary tract, surgical wounds
Escherichia coli35.542.715.9Urinary tract, intra-abdominal
Pseudomonas aeruginosa8.137.622.3Respiratory, burn wounds

This epidemiological landscape highlights the therapeutic inadequacy of existing antibiotics. Carbapenems—once first-line agents—now fail against many K. pneumoniae and A. baumannii strains due to carbapenemase production (e.g., NDM-1, KPC, OXA-48). Similarly, resistance to aminoglycosides (amikacin, tobramycin) and fluoroquinolones (ciprofloxacin) exceeds 40–60% in many regions, leaving polymyxins as the sole option for XDR infections despite their nephrotoxicity [4] [9]. The absence of new antibiotic classes effective against Gram-negatives in over 50 years underscores the gravity of this crisis [6] [8].

Challenges in Gram-Negative Drug Development: Permeability, Efflux, and Target Accessibility

The dearth of novel Gram-negative antibiotics stems not from a lack of target-specific inhibitors but from the extraordinary difficulty in achieving intracellular drug accumulation. Gram-negative bacteria possess a formidable dual-membrane envelope: an outer membrane (OM) with lipopolysaccharide (LPS) restricting hydrophilic molecule entry, and an inner cytoplasmic membrane (IM) hindering hydrophobic compound penetration. This anatomical barrier synergizes with efflux pumps (e.g., AcrAB-TolC in E. coli) that expel antibiotics traversing the OM [2] [6]. Consequently, even compounds with potent target affinity often lack whole-cell activity.

Traditional drug design principles like the "Lipinski Rule of Five" (Ro5)—which predicts oral bioavailability in mammals—fail to address bacterial penetration. Notably, many effective antibiotics (e.g., tetracyclines, rifampicin) violate Ro5 guidelines, emphasizing the distinct physicochemical requirements for Gram-negative accumulation [3] [5]. Key challenges include:

  • Permeability Barrier: The OM pore size (∼12 Å) excludes larger molecules, while hydrophobic compounds are trapped in the LPS layer.
  • Efflux Saturation: Compounds entering the periplasm face promiscuous efflux systems with broad substrate specificities.
  • Target Inaccessibility: Essential cytoplasmic targets (e.g., DNA gyrase, FabI) require compounds to traverse both membranes and resist efflux.

Table 2: Key Properties Governing Compound Accumulation in Gram-Negative Bacteria

PropertyRole in AccumulationIdeal Value Range
Ionizable NitrogenFacilitates OM passage via self-promoted uptakePrimary amine preferred
Low Globularity (3D)Enhances diffusion through porins<0.25 (Globularity parameter)
Rotatable Bond CountLower flexibility improves OM penetration & reduces efflux≤5
Polar Surface AreaModerates hydrophobicity for OM/IM transit100–200 Ų

Recent research codified these parameters into the "eNTRy rules": compounds possessing an ionizable primary amine, low 3D globularity (<0.25), and ≤5 rotatable bonds demonstrate significantly enhanced accumulation in E. coli [1] [2]. These rules formed the blueprint for converting Gram-positive-specific inhibitors like Debio-1452 into broad-spectrum agents.

Rationale for Structural Optimization of Gram-Positive-Specific Antibiotics

Debio-1452 (afabicin) emerged from target-based screens as a potent FabI inhibitor highly active against Staphylococcus aureus (MIC: 0.008 µg/mL) but ineffective against Gram-negatives (MIC >32 µg/mL). FabI—enoyl-acyl carrier protein reductase—is essential in bacterial fatty acid biosynthesis (FAS-II) and genetically validated in Gram-negative ESKAPE pathogens except P. aeruginosa (which expresses FabV) [1] [2] [8]. Crucially, Debio-1452 exhibited potent FabI inhibition in vitro even against E. coli enzyme, confirming that inactivity stemmed from poor accumulation, not target evasion [2].

Debio-1452 already conformed to two eNTRy rules: low globularity (0.093) and minimal rotatable bonds (RB=4). Its sole deficit was the absence of a primary amine. X-ray crystallography of Debio-1452 bound to S. aureus FabI revealed the C3 position of its naphthyridinone core as solvent-exposed and tolerant to modification—an ideal site for amine incorporation [1] [2].

Structural optimization proceeded via:

  • Position-Specific Functionalization: Introduction of aminoalkyl chains (-NH₂, -CH₂NH₂) at C3.
  • Computational Validation: eNTRyway—a web tool predicting E. coli accumulation—identified derivatives with primary amines as high-accumulating candidates [2].
  • MIC Validation: Optimized compounds were screened against wild-type and permeability-deficient (ΔtolC, ΔrfaC) Gram-negative strains to distinguish intrinsic vs. accumulation-limited activity.

The lead compound, Debio-1452-NH₃, incorporates a -CH₂CH₂NH₂ group at C3. This modification conferred potent activity against clinical isolates of A. baumannii, K. pneumoniae, and E. coli (MICs: 4–8 µg/mL), representing a >8-fold improvement over Debio-1452 [1] [2] [8]. Crucially, activity persisted against strains overexpressing efflux pumps, confirming enhanced intracellular accumulation.

Table 3: Antibacterial Activity Spectrum of Debio-1452 vs. Debio-1452-NH₃

Pathogen (Clinical Isolate)Debio-1452 MIC (µg/mL)Debio-1452-NH₃ MIC (µg/mL)
Staphylococcus aureus0.0080.03
Escherichia coli (WT)>324
Klebsiella pneumoniae>328
Acinetobacter baumannii>324
Pseudomonas aeruginosa>32>64
E. coli ΔtolC (efflux-def.)0.0310.062

Mechanistic studies confirmed unchanged target engagement: Debio-1452-NH₃ inhibited E. coli FabI in vitro (IC₅₀ ≈ 20 nM), and spontaneous resistant mutants harbored fabI missense mutations (e.g., G93S, M159T) [1] [2]. In vivo, Debio-1452-NH₃ reduced bacterial burdens in murine models of A. baumannii pneumonia and E. coli bacteremia, validating the "accumulation-driven" optimization strategy [1] [8].

Properties

Product Name

Debio-1452-NH3

IUPAC Name

(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.901

InChI

InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+;

InChI Key

LSZRWQBFJNNCHB-USRGLUTNSA-N

SMILES

[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Debio-1452-NH3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.